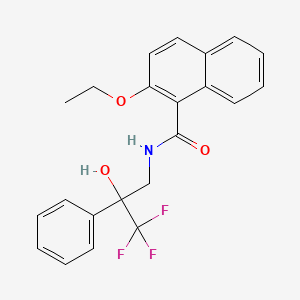

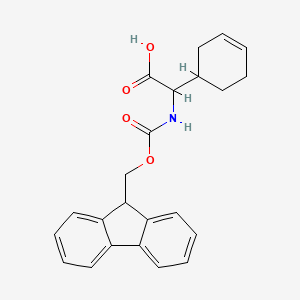

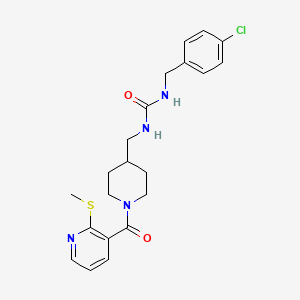

2-ethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-naphthamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors, which are known for their ability to block the activity of BTK, a key enzyme involved in the development and progression of various cancers.

Scientific Research Applications

Chiroptical Properties and Synthesis

Research on (naphthyl)ethylidene ketals of carbohydrates has explored their synthesis and chiroptical properties, highlighting their potential in stereochemistry studies through solution and solid-state circular dichroism, X-ray diffraction, and calculations. Such studies suggest that similar naphthamide derivatives could be explored for their optical properties and applications in understanding molecular interactions and conformations (Gábor Kerti et al., 2008).

Environmental Degradation Pathways

Investigations into the degradation pathways of aromatic compounds, like the study on the ring cleavage product of 1-hydroxy-2-naphthoate by Nocardioides sp., can inform environmental and bioremediation research. Such work indicates the potential for examining naphthamide derivatives in environmental chemistry, particularly in understanding their breakdown products and the enzymes involved (K. Adachi et al., 1999).

Medical Imaging and Diagnostics

Research utilizing derivatives of naphthyl compounds, such as in the localization of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease using PET imaging, underscores the medical imaging and diagnostic potential of naphthamide derivatives. These findings suggest avenues for exploring similar compounds in the diagnosis and monitoring of neurodegenerative diseases (K. Shoghi-Jadid et al., 2002).

Photophysical Properties for OLEDs

The synthesis and characterization of fluorescent amino acid derivatives of naphthyl compounds, aimed at developing materials for organic light-emitting diodes (OLEDs), point to the potential of naphthamide derivatives in electronics and photonics. These materials' properties, including stability and fluorescence, could be leveraged in designing new OLED components (G. Kóczán et al., 2001).

Electroluminescence and Material Science

The study on bisindolylmaleimide derivatives containing pentafluorophenyl substituents for electroluminescence reveals the utility of naphthyl compounds in creating advanced materials for electronic applications. These compounds' performance in electroluminescence devices illustrates the potential for naphthamide derivatives in developing new electronic materials (T. Yeh et al., 2006).

properties

IUPAC Name |

2-ethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3NO3/c1-2-29-18-13-12-15-8-6-7-11-17(15)19(18)20(27)26-14-21(28,22(23,24)25)16-9-4-3-5-10-16/h3-13,28H,2,14H2,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFFANDMXOPQRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

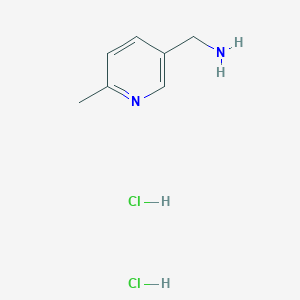

![4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane](/img/structure/B2722849.png)

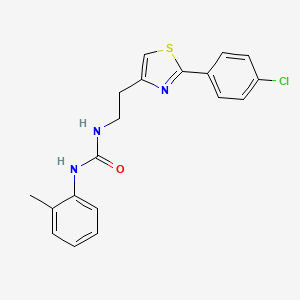

![5-bromo-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2722852.png)

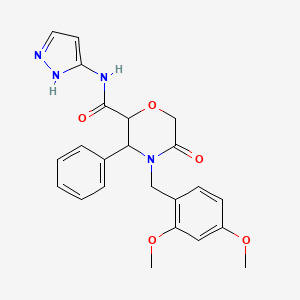

![1-ethyl-7-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2722858.png)

![N-(3-methoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2722860.png)

![N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2722865.png)

![7-[(2-chloro-6-fluorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2722871.png)